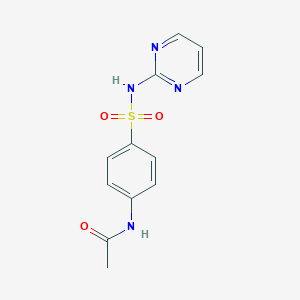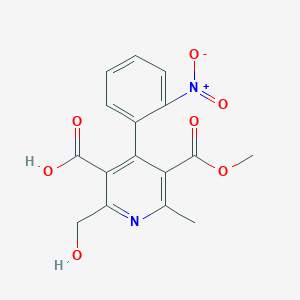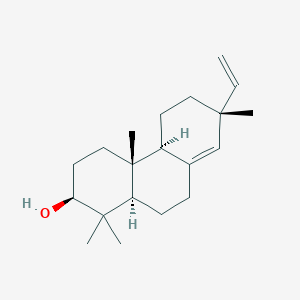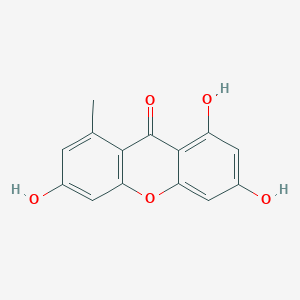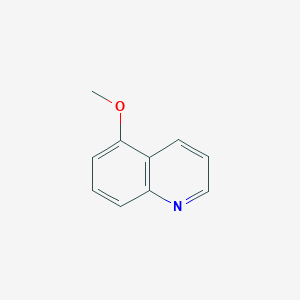
5-甲氧基喹啉
描述
5-Methoxyquinoline is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Methoxyquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxyquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
EZH2 抑制剂
5-甲氧基喹啉衍生物已被确定为一类新的增强子 of Zeste 同源物 2 (EZH2) 抑制剂 . EZH2 是组蛋白赖氨酸 N-甲基转移酶 (HKMT) 家族的成员,它使组蛋白 H3 的 K9 和 K27 甲基化,导致受影响的靶基因的转录抑制 . EZH2 的过度活化或过表达与许多癌症类型有关,例如淋巴瘤、结肠癌、前列腺癌、乳腺癌和肺癌 . 因此,EZH2 抑制剂在癌症治疗中具有潜在的治疗价值 .
抗癌活性
化合物5-甲氧基-2-(4-甲基-1,4-二氮杂环庚烷-1-基)-N-(1-甲基哌啶-4-基)喹啉-4-胺 (5k),一种 5-甲氧基喹啉的衍生物,对 EZH2 显示出 1.2 μM 的 IC50 值,降低了细胞中的全局 H3K27me3 水平,并且还对两种肿瘤细胞系表现出良好的抗活力活性 . 这表明 5-甲氧基喹啉衍生物在抗癌治疗中的潜力 .
糖组学
5-甲氧基喹啉可用于糖组学领域,即对给定细胞或生物体的所有糖类结构进行系统研究 . 糖组学对于理解碳水化合物的作用至关重要,可以帮助识别潜在的生物标志物 .
凝集素工程
5-甲氧基喹啉可用于凝集素工程,这是一种扩展凝集素效用的分子进化方法 . 凝集素被认为是“糖类的破译者”,是用于其结构分析的有用试剂,已广泛应用于糖组学研究中 <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="1
作用机制
Target of Action
5-Methoxyquinoline is a derivative of quinoline, which is known to have a broad spectrum of bio-responses . The primary target of 5-Methoxyquinoline is the Enhancer of Zeste Homologue 2 (EZH2) . EZH2 is a member of the histone-lysine N-methyltransferase (HKMT) family, which methylates K9 and K27 of histone H3, leading to transcriptional repression of the affected target genes .
Mode of Action
The mode of action of 5-Methoxyquinoline involves its interaction with EZH2. It acts as an inhibitor of EZH2, decreasing the global H3K27me3 level in cells . This interaction results in changes in the transcriptional activity of the target genes.
Biochemical Pathways
The biochemical pathways affected by 5-Methoxyquinoline are those regulated by EZH2. As a histone-lysine N-methyltransferase, EZH2 plays a crucial role in the methylation of histone H3, specifically at lysine 9 and 27. This methylation leads to the repression of target genes . By inhibiting EZH2, 5-Methoxyquinoline can alter these pathways and their downstream effects.
Pharmacokinetics
It’s known that the compound is synthesized through a series of reactions involving 2-bromo-5-methoxyaniline and malonic acid
Result of Action
The result of 5-Methoxyquinoline’s action is a decrease in the global H3K27me3 level in cells . This change in histone methylation can affect the transcriptional activity of various genes, potentially leading to a variety of cellular effects. The specific effects would depend on the particular genes that are affected by the change in methylation.
生化分析
Biochemical Properties
It has been found that quinoline derivatives, including 5-Methoxyquinoline, can act as inhibitors of Enhancer of Zeste Homologue 2 (EZH2), a member of the histone-lysine N-methyltransferase family . This suggests that 5-Methoxyquinoline may interact with enzymes such as EZH2 and potentially influence biochemical reactions.
Cellular Effects
5-Methoxyquinoline has been shown to decrease global H3K27me3 levels in cells and display anti-viability activities against two tumor cell lines . This suggests that 5-Methoxyquinoline may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It has been suggested that 5-Methoxyquinoline may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
属性
IUPAC Name |
5-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-12-10-6-2-5-9-8(10)4-3-7-11-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVRPAOFSPXEIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344086 | |
| Record name | 5-Methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6931-19-7 | |
| Record name | 5-Methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methoxyquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 5-methoxyquinoline unique compared to other quinoline derivatives?
A1: 5-Methoxyquinoline distinguishes itself through its photobasicity. This means its basicity, or its ability to accept a proton, significantly increases upon excitation by light. This property stems from the electron-donating nature of the methoxy group at the 5th position of the quinoline ring, influencing its electronic structure and consequently its reactivity in the excited state. [, , ]
Q2: How does 5-methoxyquinoline function as a photobase?
A2: Upon absorbing light, 5-methoxyquinoline transitions to an excited state. In this state, the molecule exhibits a higher pKa, making it a stronger base. This enhanced basicity enables it to abstract protons from suitable donor molecules, even those considered weakly acidic in their ground state. Notably, this excited state proton transfer process is highly dependent on the pKa of the donor molecule and its concentration in the solution. [, , , ]
Q3: What are the potential applications of 5-methoxyquinoline's photobasicity?
A3: The light-activated proton transfer ability of 5-methoxyquinoline makes it a promising tool for various applications, including:
- Catalysis: It can potentially be integrated into catalytic systems to facilitate reactions that are rate-limited by proton transfer steps, effectively using light to control reaction rates. []
- pH regulation: The ability to control proton transfer with light opens avenues for optically manipulating pH in specific environments, with potential applications in biological systems. []
- Redox reactions: By mediating proton transfer, 5-methoxyquinoline could be valuable in regulating and facilitating redox reactions, which are fundamental to energy storage and conversion processes. []
Q4: What challenges need to be addressed for the practical application of 5-methoxyquinoline?
A4: Several challenges need to be considered for broader implementation of 5-methoxyquinoline in practical settings:
- Donor-acceptor pre-association: Efficient proton transfer often requires pre-association between 5-methoxyquinoline and the proton donor, typically through hydrogen bonding. Achieving this in solution requires a high donor to acceptor ratio, which may not always be feasible. [, ]
- Excited state solvation threshold: Successful proton transfer also depends on the solvent's ability to stabilize the photogenerated products. This solvation threshold can be a limiting factor in some cases. []
- Optical energy cost: The energy difference between the ground and excited states of 5-methoxyquinoline is substantial, requiring UV light for activation. This high energy requirement can be a drawback for certain applications. []
Q5: How does the structure of 5-methoxyquinoline influence its photobasicity?
A5: The presence and position of the methoxy group are crucial for the photobasicity of 5-methoxyquinoline. This electron-donating group at the 5th position enhances the electron density in the quinoline ring system, particularly in the excited state. This electronic configuration increases the molecule's proton affinity when excited, leading to its photobasic behavior. Modifications to the structure, like changing the substituent or its position, can significantly alter the photobasicity and the molecule's overall reactivity. [, ]
Q6: Has 5-methoxyquinoline been explored for applications beyond photobasicity?
A6: Yes, research has also investigated 5-methoxyquinoline derivatives as potential inhibitors of Enhancer of Zeste Homologue 2 (EZH2), an enzyme involved in epigenetic regulation. Specifically, a derivative named 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine (5k) demonstrated inhibitory activity against EZH2 in vitro and showed promising anti-viability effects against cancer cell lines. [] This research highlights the versatility of the 5-methoxyquinoline scaffold for developing compounds with diverse biological activities.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








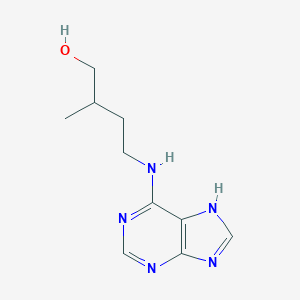


![2-Chlorodibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B23486.png)
